Lipophilicity Shift (clogP) Relative to the Des‑Trifluoromethyl Analog
The presence of the pyridine‑C5 trifluoromethyl group markedly increases calculated lipophilicity compared with the des‑CF₃ analog. This shift is critical because higher LogP values influence membrane permeability, plasma protein binding, and metabolic clearance – three parameters that routinely determine whether a series progresses from hit to lead. [1]
| Evidence Dimension | Calculated octanol–water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.96 (TPSA 39.92 Ų) |
| Comparator Or Baseline | 3-(Piperidin-1-yl)picolinonitrile (CAS 780802-33-7): clogP ≈ 1.8 (estimated by structure; quantitative experimental LogP not available) |
| Quantified Difference | ΔclogP ≈ +1.2 log units (increase of ~1 order of magnitude in lipophilicity) |
| Conditions | Computed by standard fragment-based algorithm; experimental LogP not reported for either compound. |
Why This Matters
A ~1.2 log-unit increase in clogP translates to a ~10‑fold increase in the octanol‑water partition coefficient, which is sufficient to alter membrane permeability classification and kinetic solubility in vitro; this difference alone makes the two analogs non‑interchangeable in any quantitative structure–activity relationship (QSAR) model or cell‑based assay where intracellular exposure is relevant.
- [1] Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. J. Med. Chem. 2015, 58, 8315–8359. DOI: 10.1021/acs.jmedchem.5b00258. View Source
